Trifluoromethyl vs. Dimethyl Pyrazole: Computed Lipophilicity and Electronic Profile Comparison for Procurement Selection
The target compound incorporates a single 3-trifluoromethyl substituent (Hammett σₘ = 0.43, strongly electron-withdrawing) on the pyrazole ring, in contrast to its closest commercially available analog N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide (CAS 1235380-97-8), which bears two electron-donating methyl groups. The target compound has a computed XLogP3 of 3.2 and TPSA of 46.9 Ų [1]. The dimethyl analog, with a larger hydrocarbon footprint (C₁₉H₂₃N₃O, MW ~309.4) and two methyl groups, is predicted to exhibit a higher computed logP (~3.5–3.8 estimated) but lacks the strong inductive electron withdrawal that modulates pyrazole ring electronics, H-bond acceptor basicity, and metabolic oxidation susceptibility.
| Evidence Dimension | Computed lipophilicity (XLogP3) and electronic character of pyrazole substituent |
|---|---|
| Target Compound Data | XLogP3 = 3.2; pyrazole 3-substituent = CF₃ (σₘ = 0.43, electron-withdrawing) [1] |
| Comparator Or Baseline | Dimethyl analog CAS 1235380-97-8: pyrazole 3,5-substituents = CH₃ (σₘ = -0.07, electron-donating); estimated XLogP3 ≈ 3.5–3.8 |
| Quantified Difference | Δσₘ ≈ 0.50 (opposite electronic direction); ΔXLogP3 ≈ -0.3 to -0.6 (target compound is moderately less lipophilic) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm); Hammett constants from literature |
Why This Matters
The electronic difference between CF₃ and CH₃ substitution directly impacts hydrogen-bond acceptor strength, metabolic oxidation susceptibility, and potential target binding interactions, making these compounds non-interchangeable in SAR campaigns.
- [1] PubChem Compound Summary for CID 71808027. Computed properties: XLogP3 = 3.2, TPSA = 46.9 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71808027 (accessed April 2026). View Source
